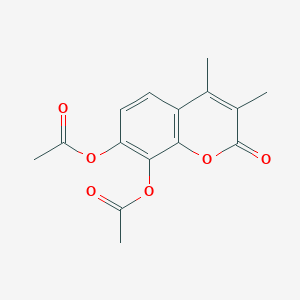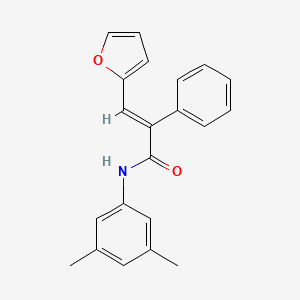![molecular formula C16H17N3O3 B5822151 N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Wirkmechanismus
The mechanism of action of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Additionally, it has been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and neurodegeneration.
Biochemical and Physiological Effects:
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (cell death) and inhibit cell proliferation. It can also enhance the effectiveness of chemotherapy drugs by inhibiting drug resistance mechanisms in cancer cells.
In neurodegenerative diseases, Compound X can protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. It can also improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective and efficient compound for research purposes. Additionally, it has shown promising results in various areas of research, making it a valuable tool for scientists.
However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Studies have shown that high doses of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can cause liver and kidney damage in animals. Therefore, it is important to use appropriate safety measures and dosage levels when working with this compound.
Zukünftige Richtungen
There are many future directions for research on N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One area of research is in the development of new cancer therapies that incorporate Compound X as an adjuvant treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Another future direction for research is in the development of new synthetic methods for N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. This could lead to more efficient and cost-effective methods for producing this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for large-scale production, making it a cost-effective and efficient tool for scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis method of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboximidamide with 2-methylphenol and propionyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized for large-scale production, making it a cost-effective and efficient method for obtaining N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that Compound X has anti-tumor effects and can inhibit the growth of cancer cells. Additionally, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising adjuvant therapy for cancer treatment.
Another area of research where N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has shown potential is in the treatment of neurodegenerative diseases. Studies have shown that Compound X can protect neurons from damage and delay the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-3-4-6-14(11)21-12(2)16(20)22-19-15(17)13-7-9-18-10-8-13/h3-10,12H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVEVYRHNFBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)